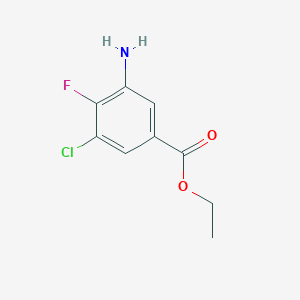
Ethyl 3-amino-5-chloro-4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, chloro, and fluoro groups, and the carboxylic acid is esterified with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-chloro-4-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Another synthetic route involves the direct fluorination of ethyl 3-amino-5-chlorobenzoate using a fluorinating agent such as Selectfluor. This reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Ethyl 3-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.
Reduction: Hydrogen gas with a palladium on carbon catalyst is often employed for reduction reactions.
Major Products
Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Major products are nitro or nitroso derivatives of the original compound.
Reduction: The primary product is the original amino compound.
科学的研究の応用
Ethyl 3-amino-5-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-amino-5-chloro-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Ethyl 3-amino-5-chloro-4-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 3-amino-4-fluorobenzoate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl 3-amino-5-chlorobenzoate: Lacks the fluoro group, potentially altering its chemical properties and applications.
Ethyl 3-chloro-4-fluorobenzoate: Lacks the amino group, which is crucial for certain chemical reactions and biological interactions.
The unique combination of amino, chloro, and fluoro groups in this compound makes it a versatile compound with distinct chemical and biological properties.
特性
分子式 |
C9H9ClFNO2 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC名 |
ethyl 3-amino-5-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3 |
InChIキー |
ICYUHGNXXLESBT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
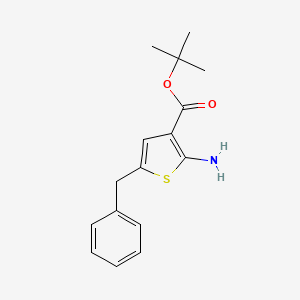
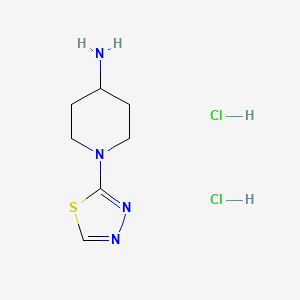

![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
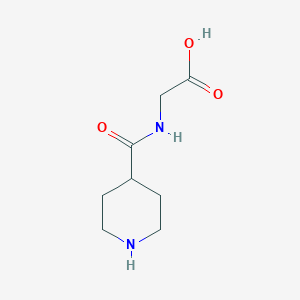
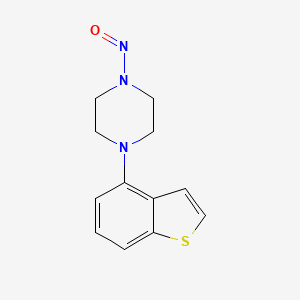
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
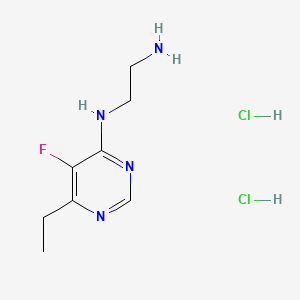

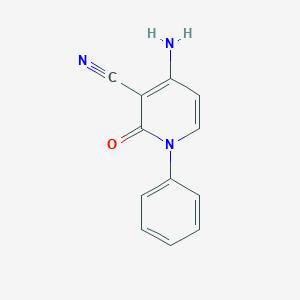
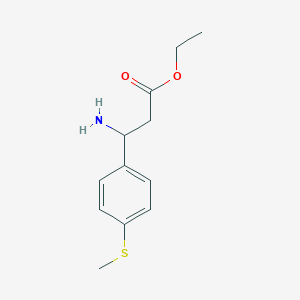
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)
